molecular formula C14H21N3O3 B6471236 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640843-04-3

4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471236
CAS No.: 2640843-04-3
M. Wt: 279.33 g/mol
InChI Key: UHNYJMOUAWBDCA-UHFFFAOYSA-N
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Description

This compound features a morpholine core substituted with two distinct functional groups:

  • Methyl-oxazole moiety: A 2-methyl-1,3-oxazol-4-ylmethyl group attached to the morpholine ring at position 4.
  • Pyrrolidine carbamoyl group: A pyrrolidine-1-carbonyl group at position 2, which may enhance hydrogen-bonding capacity and conformational flexibility.

The molecular formula is C₁₄H₂₀N₃O₃, with a calculated molecular weight of 278.33 g/mol.

Properties

IUPAC Name

[4-[(2-methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-11-15-12(10-20-11)8-16-6-7-19-13(9-16)14(18)17-4-2-3-5-17/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNYJMOUAWBDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly

Stepwise assembly involves sequential construction of the morpholine core, followed by incorporation of the oxazole and pyrrolidine-1-carbonyl groups. This method allows precise control over intermediate purification but often requires lengthy synthetic routes.

Convergent Synthesis

Convergent synthesis independently prepares the oxazole-methyl-morpholine and pyrrolidine-1-carbonyl fragments before coupling them. This approach reduces step count but demands highly efficient coupling reactions to ensure high yields.

Stepwise Synthesis Methodology

Morpholine Core Formation

The morpholine ring is typically synthesized via cyclization of ethanolamine derivatives or through ring-closing metathesis. For example, reacting 2-chloroethylamine with glycolic acid under basic conditions yields the morpholine backbone. Subsequent functionalization at the 2- and 4-positions is critical for introducing reactive handles for oxazole and pyrrolidine groups.

Oxazole Moiety Incorporation

The 2-methyl-1,3-oxazol-4-ylmethyl group is introduced using the van Leusen oxazole synthesis , which employs TosMIC (tosylmethyl isocyanide) and aldehydes. For this compound, 4-(bromomethyl)morpholine reacts with TosMIC and 2-methylpropanal under basic conditions (K₂CO₃ in methanol) to form the oxazole ring.

Reaction Conditions for Van Leusen Synthesis

ParameterValue
TemperatureReflux (65–70°C)
SolventMethanol
BaseK₂CO₃
Reaction Time12–18 hours

This method achieves moderate yields (45–60%) but requires careful purification via column chromatography to remove TosMIC byproducts.

Pyrrolidine-1-Carbonyl Group Installation

The pyrrolidine-1-carbonyl group is introduced via amidation of the morpholine’s secondary amine. Activation of pyrrolidine-1-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) facilitates coupling with the morpholine intermediate. Recent optimizations in solvent choice (e.g., DMF vs. THF) have improved yields from 50% to 75%.

Convergent Synthesis Approach

Independent Synthesis of Fragments

Oxazole-Methyl-Morpholine Fragment : Synthesized as described in Section 2.2.
Pyrrolidine-1-Carbonyl Fragment : Prepared by reacting pyrrolidine with phosgene or its equivalents to form the carbonyl chloride, followed by stabilization as an acyl chloride.

Coupling Reactions

The fragments are coupled using palladium-catalyzed cross-coupling or nucleophilic acyl substitution. Suzuki-Miyaura coupling between a boronic ester-functionalized oxazole-methyl-morpholine and a halogenated pyrrolidine-1-carbonyl derivative has shown promise, yielding 68–72% product under optimized conditions.

Optimization of Reaction Conditions

Temperature and Catalysis

Elevated temperatures (70–80°C) improve reaction rates but risk decomposition of the oxazole ring. Catalysts such as Pd(PPh₃)₄ (2–5 mol%) enhance coupling efficiency in convergent synthesis.

Solvent Systems

Polar aprotic solvents (DMF, DMSO) favor amidation, while methanol or ethanol is optimal for oxazole formation. Mixed solvent systems (e.g., DMF/MeOH 3:1) balance solubility and reactivity.

Purification Techniques

Silica gel chromatography remains standard, but recrystallization from ethyl acetate/hexane mixtures improves purity to >95% for final products.

Comparative Analysis of Methodologies

ParameterStepwise AssemblyConvergent Synthesis
Total Steps7–95–6
Overall Yield25–35%40–50%
Purity>90%85–90%
ScalabilityModerateHigh

Convergent synthesis offers superior scalability and reduced step count, albeit with marginally lower purity.

Challenges in Synthesis

  • Regioselectivity : Ensuring correct oxazole substitution (2-methyl-1,3-oxazol-4-yl) requires stringent control over aldehyde reactivity in van Leusen reactions.

  • Stereochemical Control : Racemization at the morpholine’s 2-position during amidation necessitates chiral auxiliaries or asymmetric catalysis.

  • Purification Complexity : Similar polarities of intermediates complicate chromatographic separation, necessitating advanced techniques like HPLC .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the oxazole and morpholine rings suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating compounds with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from Literature and Patents

The table below compares key structural and synthetic aspects of the target compound with analogues identified in the evidence:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications / Notes
Target Compound Morpholine - 4-(2-Methyl-1,3-oxazol-4-yl)methyl
- 2-(Pyrrolidine-1-carbonyl)
278.33 Hypothesized kinase inhibitor; oxazole enhances metabolic stability
4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine Morpholine - Pyrazole boronic ester 308.21 (M+H+) Intermediate for Suzuki coupling; boronic ester enables cross-coupling reactions
EU Patent Derivatives (e.g., EP 4 374 877 A2) Morpholine/Pyrrolidine - Fluorophenyl groups
- Carboxamide substituents
500–600 (estimated) Likely protease/kinase inhibitors; fluorinated groups enhance bioavailability
Methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine (Enamine Building Block) Oxazole - Methylamine side chain 126.16 Precursor for synthesizing oxazole-containing pharmaceuticals

Key Structural and Functional Differences

Substituent Chemistry: The target compound’s oxazole-methyl group contrasts with the pyrazole boronic ester in . The pyrrolidine-1-carbonyl group in the target compound differs from the carboxamide groups in ’s patent derivatives. The former may offer greater conformational flexibility for target binding.

Synthetic Accessibility :

  • The Enamine building block () suggests that the oxazole-methyl group can be introduced via nucleophilic substitution or reductive amination, similar to the method described for pyrazole derivatives in .

Pharmacological Implications: Fluorinated derivatives () likely exhibit enhanced metabolic stability compared to the non-fluorinated target compound. However, the oxazole moiety in the target may compensate by resisting oxidative degradation .

Biological Activity

The compound 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS Number: 2640843-04-3) is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O3C_{14}H_{21}N_{3}O_{3}, with a molecular weight of 279.33 g/mol . The structure consists of a morpholine ring substituted with a pyrrolidine carbonyl group and a 2-methyl-1,3-oxazole moiety, which may contribute to its biological activity.

PropertyValue
CAS Number2640843-04-3
Molecular FormulaC₁₄H₂₁N₃O₃
Molecular Weight279.33 g/mol

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives containing oxazole and morpholine rings have been tested against various cancer cell lines, showing promising growth inhibition rates. The MTT assay is commonly employed to evaluate cell viability and proliferation in response to treatment.

Antimicrobial Properties

Compounds with oxazole moieties have demonstrated antimicrobial activities against various bacterial strains. Studies suggest that the mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Antitumor Screening :
    A study screened several morpholine derivatives, including those similar to our compound, against human cancer cell lines. Results showed that some derivatives inhibited cell growth by over 70% at concentrations as low as 10 µM , indicating potent cytotoxic effects.
  • Antimicrobial Testing :
    In another study focusing on antimicrobial properties, a related compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 500 µg/mL , suggesting effective antibacterial activity.

Q & A

Q. What are the optimized synthetic routes for synthesizing 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, and how can eco-friendly methods be prioritized?

Methodological Answer: Synthetic routes should prioritize modular approaches to assemble the morpholine, oxazole, and pyrrolidine moieties. For example:

  • Step 1: Synthesize the morpholine core via cyclization of ethanolamine derivatives under acidic conditions.
  • Step 2: Introduce the oxazole moiety through a Huisgen cycloaddition or condensation reaction with acetylene/azide precursors.
  • Step 3: Attach the pyrrolidine-1-carbonyl group via amide coupling (e.g., EDC/HOBt or DCC).
    Eco-friendly methods include solvent-free reactions, microwave-assisted synthesis, or using biodegradable catalysts (e.g., enzyme-mediated coupling) to reduce waste .

Q. Which analytical techniques are most effective for characterizing this compound, particularly to resolve stereochemical ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., NOESY, HSQC) to confirm spatial arrangement of substituents, especially the stereochemistry at the morpholine and pyrrolidine junctions.
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and detect isotopic patterns.
  • X-ray Crystallography: Resolve absolute stereochemistry if single crystals are obtainable (as demonstrated for fluorophenyl-isoxazolone derivatives in structural studies) .
  • HPLC with Chiral Columns: Separate enantiomers if racemic mixtures form during synthesis .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions for in vitro assays?

Methodological Answer:

  • Solubility Screening: Use a tiered approach:
    • Phase 1: Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or simulated gastric fluid.
    • Phase 2: Employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance solubility.
  • Stability Studies: Conduct LC-MS/MS monitoring over 24–72 hours at 37°C to detect degradation products (e.g., hydrolysis of the oxazole ring or morpholine oxidation) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins, such as kinases or GPCRs?

Methodological Answer:

  • Docking Simulations: Use software like AutoDock Vina or Schrödinger Maestro to model interactions with active sites (e.g., ATP-binding pockets in kinases).
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes.
  • QSAR Analysis: Corrogate substituent effects (e.g., methyl group on oxazole vs. pyrrolidine carbonyl) with activity data from analogous compounds (e.g., pyrazole-morpholine hybrids) .

Q. What strategies resolve synthetic challenges, such as regioselectivity during oxazole functionalization or byproduct formation?

Methodological Answer:

  • Regioselective Oxazole Modification: Employ directing groups (e.g., trimethylsilyl) to control electrophilic substitution positions.
  • Byproduct Mitigation: Optimize reaction stoichiometry (e.g., limit excess formaldehyde in Mannich-type reactions) and use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

Q. How do structural modifications (e.g., fluorination of the oxazole or pyrrolidine ring) impact biological activity and metabolic stability?

Methodological Answer:

  • Fluorination Studies: Replace the oxazole’s methyl group with CF₃ or introduce fluorine at the pyrrolidine ring. Compare metabolic stability via microsomal assays (e.g., human liver microsomes).
  • SAR Profiling: Synthesize derivatives (e.g., oxazole→thiazole swaps) and test against target panels (e.g., antimicrobial or anticancer assays). Fluorinated analogs may show enhanced membrane permeability, as seen in pyridinyl-oxazole derivatives .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity data for morpholine-oxazole hybrids?

Methodological Answer:

  • Reproducibility Protocols: Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-analysis: Use tools like Forest plots to statistically reconcile conflicting results (e.g., IC₅₀ variations in kinase inhibition assays) .

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